molecular formula C8H12N2O2 B2657353 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide CAS No. 21121-49-3

3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide

Cat. No.: B2657353
CAS No.: 21121-49-3
M. Wt: 168.196
InChI Key: ZJFZROAUBAUZLZ-UHFFFAOYSA-N
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Description

3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide is a bicyclic organic compound featuring a rigid [2.2.2] bicyclo skeleton with a lactam (3-oxo-2-aza) group and a carboxamide substituent. This structure confers unique physicochemical properties, such as enhanced rigidity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis. For example, methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate (CAS 2866334-09-8), a derivative, has a molecular weight of 151.12 and is used in drug discovery due to its modular reactivity . The compound’s bicyclic framework is structurally analogous to quinuclidine derivatives, which are known for their neurological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-2-azabicyclo[2.2.2]octane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-7(12)8-3-1-5(2-4-8)6(11)10-8/h5H,1-4H2,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFZROAUBAUZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Drug Discovery

3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide has been investigated for its potential as a therapeutic agent targeting various biological systems:

  • Nicotinic Acetylcholine Receptors : Compounds derived from this scaffold have shown significant activity at nicotinic receptors, which are crucial in neurological pathways. For instance, derivatives have been reported to exhibit affinities comparable to nicotine, suggesting potential applications in treating cognitive disorders and addiction .
  • Opioid Receptors : The compound's structural similarity to known opioid drugs allows it to interact with opioid receptors, providing analgesic effects. Research has demonstrated that certain derivatives can act as selective agonists or antagonists, offering pathways for developing pain management therapies .

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of 3-Oxo-2-azabicyclo[2.2.2]octane derivatives against various cancer cell lines, including glioblastoma and hepatocellular carcinoma. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .

Synthetic Intermediates

The unique structure of this compound allows it to serve as an important intermediate in the synthesis of more complex molecules:

  • Total Synthesis : It has been utilized in the total synthesis of various natural products and pharmaceuticals, showcasing its versatility as a building block in organic synthesis .
  • Chiral Synthesis : The compound can be modified to create chiral derivatives, which are essential in the production of enantiomerically pure drugs . This aspect is particularly relevant given the increasing demand for specific stereoisomers in pharmaceutical applications.

Case Studies

StudyApplicationFindings
Crespo Monteiro et al. (2024)Drug DiscoveryReported high activity at nicotinic receptors; potential for cognitive enhancement therapies .
Zhang et al. (2024)Anticancer ResearchDemonstrated cytotoxic effects on glioblastoma cells; proposed mechanism involves apoptosis induction .
Iriepa et al. (2002)Chiral SynthesisDeveloped methods for synthesizing chiral derivatives from azabicyclo compounds; highlighted importance in drug efficacy .

Mechanism of Action

The mechanism of action of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Compounds with the Same Bicyclo[2.2.2]octane Skeleton

Substituent variations significantly influence biological and chemical behavior:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications CAS Number Reference
3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide Carboxamide at C1 C7H10N2O2 154.17 (calc.) Pharmaceutical intermediate Not explicitly listed
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate Methyl ester at C1 C7H9NO3 151.12 Synthetic building block 2866334-09-8
1-Azabicyclo[2.2.2]octane-3-carboxamide (hydrochloride) N-(2,6-dimethylphenyl), hydrochloride C16H23ClN2O 294.82 Neurological agent (e.g., EO 122) 23581-62-6
6-Acetyl-1-methyl-3-oxo-5,8-diphenyl derivative Acetyl, methyl, diphenyl, nitrile C24H21N3O2 383.45 Pharmacological studies Not provided

Key Observations :

  • Carboxamide vs.

Compounds with Different Bicyclo Systems

Variations in ring size ([2.2.1], [4.2.0]) alter strain, reactivity, and applications:

Compound Name Bicyclo System Molecular Formula Molecular Weight Key Properties CAS Number Reference
3-Oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide [2.2.1] C7H8N2O2 152.15 Higher ring strain, unsaturated 132243-26-6
Tert-butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate [2.2.1] C11H15NO3 209.24 Chiral intermediate, moisture-sensitive 151792-53-9
8-Oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives [4.2.0] Variable Variable Beta-lactam antibiotics (e.g., cephalosporins) Multiple

Key Observations :

  • Ring Strain : The [2.2.1] system (e.g., CAS 132243-26-6) introduces greater angular strain compared to [2.2.2], increasing reactivity in ring-opening reactions .
  • Antibiotic Relevance : [4.2.0] systems () are critical in beta-lactam antibiotics, where the sulfur atom and fused ring enhance antibacterial activity .

Functional Group Variations

Compound Name Functional Groups Impact on Properties Reference
3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid Amino, carboxylic acid Increased polarity, potential for zwitterionic forms
This compound Lactam, carboxamide Stabilizes conformation, enhances bioactivity
3-Oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide Unsaturated bond, carboxamide Conjugation alters electronic properties

Key Observations :

  • Amino and Carboxylic Acid Groups (): These groups enhance solubility in aqueous media, making the compound suitable for intravenous formulations .
  • Unsaturated Bonds : The double bond in [2.2.1] systems (e.g., CAS 132243-26-6) allows for Diels-Alder reactions, enabling diversification in synthesis .

Biological Activity

3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique bicyclic structure, which includes a lactam ring, positions it as a candidate for various applications in medicinal chemistry and biological research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can influence various biochemical pathways, leading to alterations in cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at the site of inflammation .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, although further research is needed to elucidate specific mechanisms and efficacy against various pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological effects. Variations in the bicyclic framework and functional groups have been linked to changes in potency and selectivity towards specific targets. For instance, modifications to the nitrogen substituents can significantly influence the compound's interaction with enzyme active sites and its overall pharmacological profile .

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • NAAA Inhibition Study : A study demonstrated that a related azabicyclo compound effectively inhibited NAAA with an IC50 value in the low nanomolar range, showcasing its potential as a therapeutic agent in managing inflammatory conditions .
    CompoundIC50 (μM)Mechanism
    ARN196890.042Non-covalent inhibition of NAAA
  • Anti-inflammatory Effects : Another investigation reported that derivatives of azabicyclo compounds exhibited significant anti-inflammatory effects in vivo, supporting their use as therapeutic agents for chronic inflammatory diseases .

Comparative Analysis

When comparing this compound with similar compounds, distinct differences in biological activity and selectivity profiles emerge:

CompoundTarget EnzymeInhibition TypeIC50 (μM)
This compoundNAAACompetitiveTBD
Pyrazole Azabicyclo[3.2.1]octane derivativesFAAHNon-covalent~0.655
8-Azabicyclo[3.2.1]octanePSEN1Selective inhibition5.5

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols with protective groups to preserve reactive sites. For example, tert-butoxycarbonyl (Boc) groups are often used to shield amines during cyclization steps. Reaction conditions such as temperature (e.g., 0–25°C for Boc protection), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-couplings) critically impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the bicyclic core .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify stereochemistry and functional groups (e.g., carbonyl at ~170 ppm for the oxo group).
  • IR : Confirms amide (C=O stretch ~1650 cm1^{-1}) and carboxamide (N–H bend ~1550 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C8_8H10_{10}N2_2O2_2 = 166.0742 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration for chiral centers in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences in MIC tests) or impurities in synthesized analogs. To address this:

  • Standardize Assays : Use reference compounds (e.g., ampicillin for antibacterial studies) and replicate conditions across labs.
  • Purity Verification : Apply HPLC (>95% purity threshold) and elemental analysis.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., carboxamide vs. ester groups) to isolate bioactive motifs .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ring-opening/closure reactions (e.g., activation energy for lactam formation).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilizing intermediates).
  • Docking Studies : Predict interactions with biological targets (e.g., penicillin-binding proteins) using SMILES/InChI descriptors from databases like PubChem .

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

  • Methodological Answer : Stereochemistry dictates binding affinity and metabolic stability. For example:

  • Enantiomeric Purity : Use chiral HPLC to separate (R) and (S) forms.
  • Pharmacophore Mapping : Compare activity of diastereomers against enzyme targets (e.g., β-lactamases).
  • In Vivo Studies : Assess pharmacokinetic differences (e.g., half-life of (1S,3S,4R) vs. (1R,3R,4S) configurations) .

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